Cas no 71050-43-6 (5-Bromo-4-ethoxythiophene-3-carboxylic acid)
5-Bromo-4-ethoxythiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-4-ethoxythiophene-3-carboxylic acid
- DTXSID50501158
- 5-Bromo-4-ethoxythiophene-3-carboxylicacid
- 71050-43-6
-
- Inchi: 1S/C7H7BrO3S/c1-2-11-5-4(7(9)10)3-12-6(5)8/h3H,2H2,1H3,(H,9,10)
- InChI Key: KMHRQXVYTFGKCS-UHFFFAOYSA-N
- SMILES: BrC1=C(C(C(=O)O)=CS1)OCC
Computed Properties
- Exact Mass: 249.92993g/mol
- Monoisotopic Mass: 249.92993g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 74.8Ų
5-Bromo-4-ethoxythiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199946-1g |
5-bromo-4-ethoxythiophene-3-carboxylic acid |
71050-43-6 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM199946-1g |
5-bromo-4-ethoxythiophene-3-carboxylic acid |
71050-43-6 | 95% | 1g |
$489 | 2024-07-24 | |
| Alichem | A169005567-1g |
5-Bromo-4-ethoxythiophene-3-carboxylic acid |
71050-43-6 | 95% | 1g |
$455.76 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741211-1g |
5-Bromo-4-ethoxythiophene-3-carboxylic acid |
71050-43-6 | 98% | 1g |
¥4347.00 | 2024-05-02 |
5-Bromo-4-ethoxythiophene-3-carboxylic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 5-Bromo-4-ethoxythiophene-3-carboxylic acid
5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid (CAS No. 71050-43-6)
The compound 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid (CAS No. 71050-43-6) is a highly specialized organic compound belonging to the class of thiophene derivatives. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its unique structural features and versatile applications. The molecule consists of a thiophene ring substituted with a bromine atom at position 5, an ethoxy group at position 4, and a carboxylic acid group at position 3. These substituents endow the compound with distinct electronic and steric properties, making it a valuable building block in various chemical reactions and material assemblies.
Recent studies have highlighted the potential of 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid in the development of advanced materials, particularly in the realm of organic electronics. Researchers have explored its use as a precursor for synthesizing conducting polymers and organic semiconductors. The bromine substituent at position 5 facilitates nucleophilic aromatic substitution reactions, enabling the incorporation of diverse functional groups into the thiophene framework. This versatility has been exploited in the creation of tailored materials for applications such as flexible electronics, light-emitting diodes (LEDs), and photovoltaic devices.
In addition to its role in materials science, 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid has shown promise in medicinal chemistry. The compound's ability to act as a bioisostere or a pharmacophore mimic has been leveraged in drug design efforts targeting various therapeutic areas. For instance, recent research has focused on its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways associated with neurodegenerative diseases.
The synthesis of 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid typically involves multi-step organic transformations, often starting from simple thiophene precursors. Modern synthetic strategies emphasize the use of catalytic processes and green chemistry principles to enhance efficiency and reduce environmental impact. For example, recent advancements have utilized palladium-catalyzed cross-coupling reactions to install the bromine substituent at position 5 with high precision.
From an analytical standpoint, 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid can be characterized using a variety of spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These methods provide critical insights into the compound's molecular structure, purity, and stability under different conditions.
Looking ahead, the continued exploration of 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of reactivity and functionality positions it as a key player in the development of next-generation materials and therapeutics.
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